4-Cyano-3-fluorobenzoic acid
Overview
Description
4-Cyano-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anaerobic Transformation of Phenol : Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols, including 4-Cyano-3-fluorobenzoic acid, to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. They found that the transformation of 2-fluorophenol and 3-fluorophenol led to the accumulation of fluorobenzoic acids, highlighting the compound's role in biochemical pathways (Genthner, Townsend, & Chapman, 1989).
Biodegradation Studies : Boersma et al. (2004) described the biodegradation of 3-fluorobenzoate by a strain of Sphingomonas, using fluorine nuclear magnetic resonance spectroscopy (19F NMR) to analyze the culture supernatant. Their study provides insights into the microbial degradation of fluorinated compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Bacterial Degradation Pathways : Oltmanns, Müller, Otto, and Lingens (1989) isolated bacterial strains capable of using 4-fluorobenzoic acid as their sole carbon source. They proposed a new pathway for the degradation of 4-fluorobenzoate, contributing to our understanding of environmental remediation processes (Oltmanns, Müller, Otto, & Lingens, 1989).
Optical and Electronic Applications : Jia et al. (2013) synthesized novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission properties, containing cyano groups similar to this compound. Their findings are significant for applications in optics, electronics, and biological sciences (Jia, Wang, Yang, Lu, Kong, Tian, Tao, & Yang, 2013).
Radiochemical Synthesis : Mařík and Sutcliffe (2007) prepared bifunctional labeling reagent 4-[18F]fluorobenzoic acid, a compound related to this compound, using a chemistry process control unit. This study is relevant to medical imaging and diagnostics (Mařík & Sutcliffe, 2007).
Pharmaceutical Applications : Holla, Bhat, and Shetty (2003) discussed the synthesis of new molecules incorporating 4-fluorobenzoic acid groups for potential antibacterial applications. This research indicates the compound's relevance in drug development (Holla, Bhat, & Shetty, 2003).
Liquid Crystal Research : Destrade and Tinh (1986) synthesized a series of polar fluorodibenzoates, including derivatives of 4-fluorobenzoic acid, to explore their smectic modifications. Such studies are important for understanding materials used in display technologies (Destrade & Tinh, 1986).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as being harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-3-fluorobenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility, stability, and interaction with its targets . .
Properties
IUPAC Name |
4-cyano-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNDLMYSLLMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380955 | |
Record name | 4-cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176508-81-9 | |
Record name | 4-Cyano-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176508-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the role of 4-Cyano-3-fluorobenzoic acid in the synthesis of the studied compounds?
A1: this compound was used as a starting material in the synthesis of several 2,4-diaminoquinazoline derivatives. [] The researchers employed this compound in a multi-step synthetic pathway that involved acylation and ring-closure reactions to produce the desired compounds. []
Q2: Were the reactions involving this compound efficient?
A2: Yes, the synthetic route employing this compound proved to be quite efficient. The researchers reported reaction yields above 65% for the synthesis of 2,4-diaminoquinazoline derivatives using this compound as a starting material. [] This suggests that the reactions proceeded with relatively high conversion rates, making this a viable synthetic approach for these specific target molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.